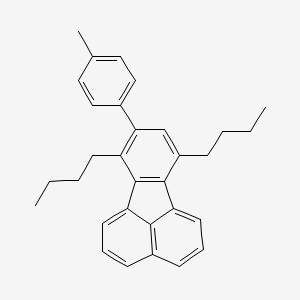
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is known for its interesting photophysical and fluorescence properties, making it a subject of significant interest in synthetic organic chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene typically involves multiple steps, including the formation of key intermediates and strategic bond disconnections. One common method involves the Diels-Alder reaction, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a probe in diagnostic applications.
作用机制
The mechanism of action of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene involves its interaction with molecular targets through various pathways. Its effects are mediated by its ability to participate in electron transfer processes, interact with biological macromolecules, and influence cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science .
相似化合物的比较
Similar Compounds
Benzofluoranthenes: These compounds share a similar polycyclic structure but differ in the substitution pattern and functional groups.
Rubicene and Isorubicene: These are other members of the fluoranthene family with distinct structural features and properties.
Uniqueness
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
属性
CAS 编号 |
77930-56-4 |
|---|---|
分子式 |
C31H32 |
分子量 |
404.6 g/mol |
IUPAC 名称 |
7,10-dibutyl-8-(4-methylphenyl)fluoranthene |
InChI |
InChI=1S/C31H32/c1-4-6-10-24-20-28(22-18-16-21(3)17-19-22)25(13-7-5-2)31-27-15-9-12-23-11-8-14-26(29(23)27)30(24)31/h8-9,11-12,14-20H,4-7,10,13H2,1-3H3 |
InChI 键 |
OWIMTTVSKJDJKG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C2=C1C3=CC=CC4=C3C2=CC=C4)CCCC)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


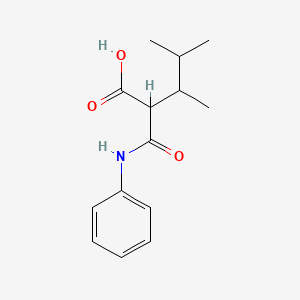
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
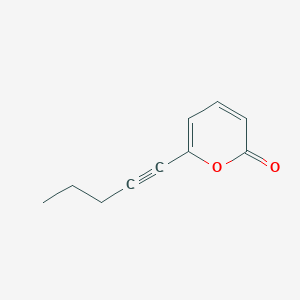
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
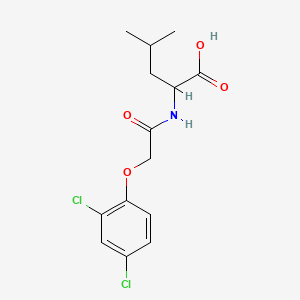
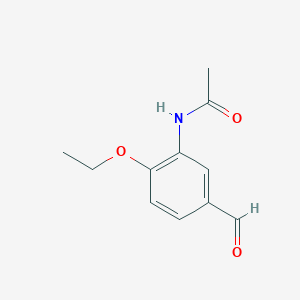
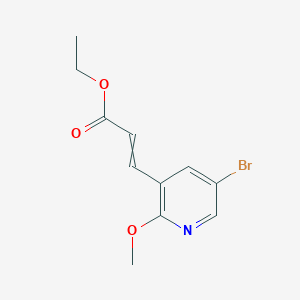

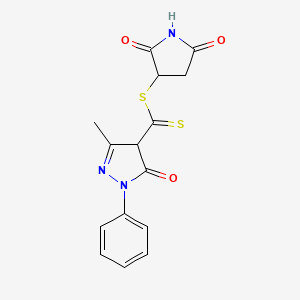
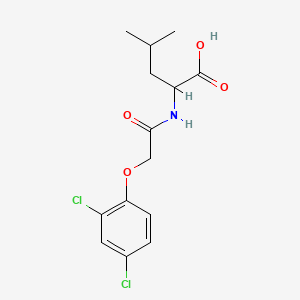
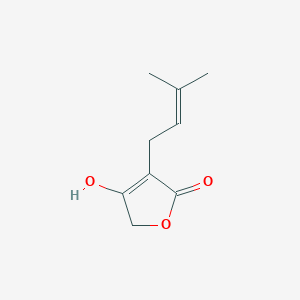
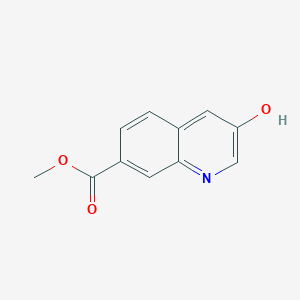
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
